3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
Description
The compound 3-(4-(methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one features a propan-1-one backbone substituted with a 4-(methylthio)phenyl group and a 3-(thiazol-2-yloxy)azetidine ring.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-21-14-5-2-12(3-6-14)4-7-15(19)18-10-13(11-18)20-16-17-8-9-22-16/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKLQUAJHEQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under basic conditions.
Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling reactions: The final step involves coupling the thiazole and azetidine intermediates with the 4-(methylthio)phenyl group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propan-1-one Derivatives with Heterocyclic Substituents
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ()
- Structural Features: Replaces the azetidine-thiazole group with an imidazole ring and a propenone (α,β-unsaturated ketone) backbone.
- Key Differences: The α,β-unsaturation may increase reactivity or conjugation, while the imidazole ring could enhance metal-binding capacity. No biological data are provided, but imidazole derivatives are known for antimicrobial and anticancer properties .
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP Series, )
- Structural Features: Features a thiazolidine ring instead of azetidine and introduces a benzylideneamino group.
- Biological Activity : Compounds AAP-4, AAP-5, AAP-7, and AAP-8 exhibit potent antibacterial and antifungal activities, attributed to the thiazolidine core and electron-withdrawing substituents .
- Synthesis : Microwave irradiation (560 W) significantly improves reaction efficiency compared to conventional methods .
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()
- Structural Features: Replaces the azetidine-thiazole with a thiadiazole-thiazolidinone system.
Azetidine and Piperazine Analogues
3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22, )
- Structural Features : Substitutes azetidine with a piperazine ring and replaces methylthio with a thiophene-thioether group.
- Pharmacological Potential: The trifluoromethylphenyl group enhances metabolic stability, while the piperazine ring may improve solubility. Such modifications are common in CNS-targeting agents .
Structural and Functional Analysis
Table 1: Key Structural Comparisons
Discussion
- Azetidine vs.
- Methylthio vs. Thioether Groups : The 4-(methylthio)phenyl group may confer greater lipophilicity than the thiophene-thioether in MK22, influencing pharmacokinetics .
- Synthetic Efficiency : Microwave-assisted synthesis (as in the AAP series) could be advantageous for optimizing the target compound’s yield and purity .
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